Fluorofumaric acid, while not directly studied, can be related to the effects and applications of fluorouracil (5-FU), a fluorinated pyrimidine analog used in chemotherapy, particularly for colorectal cancer. The mechanism of action of 5-FU involves the inhibition of thymidylate synthase, leading to interference with DNA synthesis, and incorporation into RNA, affecting RNA processing and function. The therapeutic efficacy of 5-FU is enhanced by folinic acid (FA), which stabilizes the ternary complex formed with 5-FU and thymidylate synthase. Additionally, fumaric acid esters, such as dimethylfumarate (DMF), have been used in the treatment of multiple sclerosis due to their immunomodulatory and neuroprotective effects, which are mediated through an antioxidative mechanism of action involving the transcription factor Nrf-2124.
5-FU requires conversion to its nucleotide form to exert its antineoplastic effects. It can be incorporated into RNA, leading to defects in RNA processing, or converted to FdUMP, which inhibits thymidylate synthase (TS) and DNA synthesis. The presence of a folate cofactor, such as FA, enhances the stability of the ternary complex formed, which is crucial for the drug's action. Resistance to 5-FU can arise from alterations in its metabolism or changes in TS, such as gene amplification or altered kinetics. Modulation of 5-FU metabolism, such as pretreatment with leucovorin, has been shown to enhance therapeutic efficacy2. Additionally, the incorporation of 5-FU into RNA and DNA has been implicated in its cytotoxicity, with enzymes like Smug1 DNA glycosylase playing a role in excising 5-FU from DNA to reduce toxicity6.
5-FU, often in combination with folinic acid, is a standard treatment for metastatic colorectal carcinoma. It has been shown to improve response rates and survival times compared to 5-FU alone. The combination therapy's effectiveness is attributed to the enhanced inhibition of TS, leading to more effective DNA synthesis disruption1. Furthermore, targeted delivery systems, such as folic acid-conjugated liposomes, have been developed to enhance the efficacy and safety of 5-FU in cancer treatment. These targeted liposomes have shown significant tumor volume reduction in vivo7.
Fumaric acid esters, related to fluorofumaric acid by their functional groups, have been used in treating multiple sclerosis (MS). DMF, an ester of fumaric acid, has demonstrated immunomodulatory and neuroprotective effects, which are attributed to its antioxidative mechanism of action. This involves the induction of Nrf-2, leading to the preservation of myelin and axonal density in MS lesions4.
The cardiotoxic effects of 5-FU have been studied, with findings indicating that 5-FU can induce myocardial neuroendocrine changes, evidenced by increased plasma levels of brain natriuretic peptide and lactic acid. However, these effects do not result in long-term dysfunction of the left ventricle, suggesting a complex interaction between 5-FU and cardiac tissue9.
The action of 5-FU on nucleic acid metabolism has been explored in the context of viral infections. In pseudorabies virus-infected rabbit kidney cells, 5-FU was shown to inhibit DNA synthesis, an effect that could be partially reversed by uridine and cytidine. This suggests potential applications of 5-FU or related compounds in antiviral therapies8.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4